

# suramin clinical trial results replication studies

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Suramin

CAS No.: 145-63-1

Cat. No.: S003035

Get Quote

## Suramin Clinical Trial & Pre-clinical Study Data

| Study Focus / Disease Area | Study Type & Model | Key Findings & Efficacy Outcomes | Dosage & Administration | Citation |
|----------------------------|--------------------|----------------------------------|-------------------------|----------|
|----------------------------|--------------------|----------------------------------|-------------------------|----------|

| **Autism Spectrum Disorder (ASD)** | RCT, Human (Boys, 4-15 years, n=52) | - **10 mg/kg**: Significant improvement on CGI-I scale vs. placebo (p=0.016); non-significant numeric improvement on ABC-Core.

- **20 mg/kg**: No significant improvement over placebo. | IV infusion at baseline, week 4, week 8 | [1] | | **Autism Spectrum Disorder (ASD)** | Pilot RCT, Human (Boys, n=10) | Single **20 mg/kg** dose: Transient improvement in ADOS-2 scores (-1.6 points) and other behavior scales. | Single IV infusion | [2] | | **Hepatocellular Carcinoma (HCC)** | Pre-clinical (In vitro & mouse models) | Blocked LL-37-induced macrophage M2 polarization; enhanced anti-tumor efficacy of 1,25(OH)2D3. | Used in combination with 1,25(OH)2D3 | [3] | | **SARS-CoV-2 Infection** | Pre-clinical (Biophysical/Biochemical) | Binds to nucleocapsid protein C-terminal domain (Kd=3.30  $\mu$ M), disrupting RNA-protein interaction. | N/A (Mechanism study) | [4] | | **Chikungunya Virus Infection** | Pre-clinical (In vitro) | Interacts with virion E2 protein, inhibiting viral attachment and entry. | N/A (Mechanism study) | [5] | | **HIV Infection** | Pre-clinical (In vitro) | Inhibits formation of seminal amyloid fibrils (SEVI) that enhance HIV infection; shows synergistic effect with antiretroviral drugs. | N/A (Mechanism study) | [6] |

## Detailed Experimental Protocols

For researchers interested in the methodological details, here is a summary of the key experimental approaches from the cited studies.

- **ASD Clinical Trial (2023):** This was a 14-week, randomized, double-blind, placebo-controlled, dose-ranging study. Participants were boys aged 4-15 with moderate to severe ASD, confirmed by ADOS-2. The primary efficacy endpoint was the ABC-Core score (sum of lethargy/social withdrawal, stereotypic behavior, and inappropriate speech subscales). Key secondary endpoints included the Clinical Global Impressions-Improvement (CGI-I) scale and the ABC-Total score. Safety and tolerability were monitored throughout [1].
- **HCC Study Mechanism:** The research used co-culture systems of HCC cells (PLC/PRF-5, Huh7) with THP-1-derived macrophages and co-xenograft mouse models. Key techniques included:
  - **Cell-based assays:** Proliferation (Edu assay), colony formation, and invasion assays.
  - **Molecular analysis:** qRT-PCR, Western blot, flow cytometry, and ELISA to measure gene expression, protein levels, and macrophage polarization markers (e.g., CD68, CD163, iNOS).
  - **Pathway analysis:** Investigation of Akt/mTOR and STAT3 signaling pathways [3].
- **SARS-CoV-2 Nucleocapsid Binding:** This mechanistic study employed:
  - **Biolayer Interferometry (BLI) & Isothermal Titration Calorimetry (ITC):** To quantify the binding affinity (Kd) between **suramin** and the nucleocapsid protein.
  - **Electrophoretic Mobility Shift Assays (EMSA):** To demonstrate that **suramin** competes with and displaces RNA from the nucleocapsid protein.
  - **NMR Spectroscopy & Site-directed Mutagenesis:** To identify the specific binding site on the protein (the  $\alpha$ 1- $\eta$ 1 helix) and critical residues (K256, R259, R262) involved [4].

## Mechanism of Action in Hepatocellular Carcinoma

The 2025 study on Hepatocellular Carcinoma (HCC) elucidates a detailed mechanism where **suramin** blocks a pathway that drives immunosuppression. The following diagram outlines this "Cell Danger Response" pathway and how **suramin** intervenes.



[Click to download full resolution via product page](#)

## Key Insights and Future Directions

- **Dose-Dependent Effects are Critical:** The clinical results in ASD highlight that **suramin**'s efficacy is highly dose-dependent. The 10 mg/kg dose showed promise, while the 20 mg/kg dose did not separate from placebo, indicating a narrow therapeutic window that requires careful calibration [1].
- **Broad Repurposing Potential:** Pre-clinical data confirms **suramin**'s multi-target mechanism, supporting its investigation in oncology (HCC), virology (SARS-CoV-2, Chikungunya, HIV), and neurodevelopmental disorders. Its action as a purinergic receptor antagonist and its ability to disrupt protein-protein and protein-RNA interactions are common themes [3] [5] [6].
- **A Note on Research Integrity:** I found one study on **suramin** for visceral leishmaniasis that was retracted in 2025 due to concerns over figure irregularities and unresolved questions about the underlying data [7]. This underscores the importance of rigorous data validation in scientific research.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Randomized clinical trial of low dose suramin intravenous ... [pmc.ncbi.nlm.nih.gov]
2. Studying century-old drug as potential new approach to autism [europeanpharmaceuticalreview.com]
3. Frontiers | Suramin blocked hCAP18/LL-37-induced macrophage... [frontiersin.org]
4. Structural basis for suramin binding to the C-terminal ... [pubmed.ncbi.nlm.nih.gov]
5. Suramin Inhibits Chikungunya Virus Replication ... [lifescience.net]
6. The anti-parasitic drug suramin potently inhibits formation ... [pmc.ncbi.nlm.nih.gov]
7. Retraction: In vivo experiments demonstrate the potent ... [journals.plos.org]

To cite this document: Smolecule. [suramin clinical trial results replication studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b003035#suramin-clinical-trial-results-replication-studies>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)